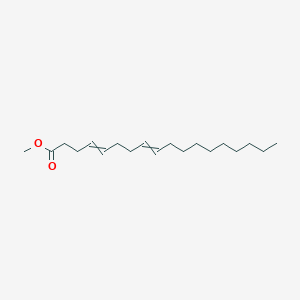

Methyl octadeca-4,8-dienoate

Description

Methyl deca-4,8-dienoate is a methyl ester of a decadienoic acid with two conjugated double bonds at positions 4 and 8, both in the E (trans) configuration. Its molecular formula is C₁₁H₁₈O₂, with an average molecular mass of 182.26 g/mol and a monoisotopic mass of 182.13068 g/mol . The compound is identified by ChemSpider ID 4933942 and CAS RN 1191-03-3 .

Properties

CAS No. |

59619-93-1 |

|---|---|

Molecular Formula |

C19H34O2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

methyl octadeca-4,8-dienoate |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 |

InChI Key |

ACDYWBIRCUCLCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=CCCC=CCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-4,8-dienoate can be synthesized through several methods. One common approach involves the reduction of methyl santalbate (methyl octadec-11-en-9-ynoate) using zinc, which yields methyl octadeca-9,11-dienoate . Another method involves the demesylation of the mesyloxy derivative of methyl ricinelaidate (methyl 12-hydroxy-octadec-9-enoate) .

Industrial Production Methods

Industrial production of this compound typically involves the esterification of octadeca-4,8-dienoic acid with methanol in the presence of a catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-4,8-dienoate undergoes various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

Reduction: The double bonds can be reduced to form saturated methyl octadecanoate.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for ester hydrolysis.

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Methyl octadecanoate

Substitution: Octadeca-4,8-dienoic acid and methanol

Scientific Research Applications

Methyl octadeca-4,8-dienoate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

Industry: Utilized in the production of biodiesel and as a lubricant additive.

Mechanism of Action

The mechanism of action of methyl octadeca-4,8-dienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites .

Comparison with Similar Compounds

Key Structural Features:

- SMILES Notation: CC=CCCC=CCCC(=O)OC

- InChIKey :

ZYNYTTXGMNCKDP-UHFFFAOYSA-N - Functional Groups : Methyl ester group, conjugated diene system.

Comparison with Similar Compounds

Structural and Functional Differences

Physical and Chemical Properties

- Methyl Deca-4,8-dienoate: Physical State: Likely liquid (inferred from linear ester structure). Stereochemistry: (4E,8E)-configuration . Safety Data: Limited toxicity citations; used in food and cosmetics under regulatory compliance .

8-O-Acetylshanzhiside Methyl Ester :

Usage Contexts

- Methyl Deca-4,8-dienoate: Acts as a volatile organic compound in flavor formulations. Utilized as a precursor for synthesizing larger esters or unsaturated acids .

8-O-Acetylshanzhiside Methyl Ester :

Research Findings and Limitations

- Synthetic Accessibility: Methyl deca-4,8-dienoate is simpler to synthesize compared to cyclic esters like 8-O-Acetylshanzhiside Methyl Ester, which require multi-step functionalization .

- Biological Activity: The cyclic ester exhibits targeted pharmacological effects, while the linear dienoate is more relevant in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.